2-(1-ethyl-1H-imidazol-4-yl)acetic acid

Description

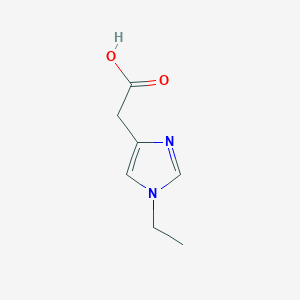

2-(1-Ethyl-1H-imidazol-4-yl)acetic acid is a substituted imidazole derivative featuring an ethyl group at the N1-position and an acetic acid moiety at the C4-position of the imidazole ring. This compound is structurally related to bioactive imidazole derivatives, which are widely studied for their roles in medicinal chemistry, enzyme inhibition, and metabolic pathways. Its synthesis typically involves alkylation or condensation reactions, as seen in analogous compounds (e.g., ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, synthesized via TDAE methodology) .

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-(1-ethylimidazol-4-yl)acetic acid |

InChI |

InChI=1S/C7H10N2O2/c1-2-9-4-6(8-5-9)3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |

InChI Key |

TZSOJNQGDJSPIP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Imidazole with Haloacetate Esters

A widely used approach involves the N-alkylation of imidazole at the nitrogen atom with haloacetate esters such as tert-butyl chloroacetate or benzyl chloroacetate. The general procedure includes:

Step 1: Alkylation

Imidazole or its N-substituted derivative is reacted with a haloacetate ester in the presence of a base (e.g., potassium carbonate or potassium bicarbonate) in solvents like ethyl acetate, dimethylformamide (DMF), or dichloromethane.

This reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen attacks the electrophilic carbon adjacent to the halogen, displacing the halide.Step 2: Ester Cleavage

The ester group is hydrolyzed or cleaved under acidic or non-aqueous conditions to yield the free imidazoleacetic acid. For example, tert-butyl esters can be cleaved using titanium tetrachloride in non-aqueous media, avoiding aqueous hydrolysis and associated work-up difficulties.

This method has been applied successfully in the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for drugs like zoledronic acid.

Example Reaction Conditions and Yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation | Imidazole (2 equiv), tert-butyl chloroacetate (1 equiv), K2CO3, ethyl acetate, reflux 10 h | 50-75 | Use of bases like K2CO3 critical for yield |

| Ester cleavage | Titanium tetrachloride, non-aqueous medium | Quantitative | Avoids aqueous hydrolysis complications |

Preparation via Benzyl 2-Chloroacetate Intermediate

An alternative and efficient route involves the synthesis of benzyl 2-chloroacetate from benzyl alcohol and chloroacetyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This intermediate is then reacted with imidazole to form benzyl 2-(1H-imidazol-1-yl)acetate, which is subsequently hydrolyzed to the free acid using hydrochloric acid.

- Benzyl alcohol + Chloroacetyl chloride + DIPEA → Benzyl 2-chloroacetate

- Benzyl 2-chloroacetate + Imidazole + K2CO3 in DMF → Benzyl 2-(1H-imidazol-1-yl)acetate

- Hydrolysis with 10% HCl at 65 °C → Imidazol-1-yl-acetic acid

This method is notable for its relatively mild conditions, good overall yields (~66% for intermediate, good yield for final acid), and suitability for scale-up.

Adaptation for 2-(1-ethyl-1H-imidazol-4-yl)acetic Acid

To prepare this compound specifically, the following considerations apply:

Ethyl Substitution at N-1 Position:

The ethyl group can be introduced by alkylation of imidazole prior to acetic acid side chain installation. For example, imidazole can be N-ethylated using ethyl halides under basic conditions.Regioselective Functionalization at C-4:

The acetic acid substituent should be installed at the 4-position of the imidazole ring. This may require directed lithiation or selective halogenation at C-4 followed by nucleophilic substitution with a haloacetate derivative.Synthetic Strategy:

A plausible route is:- N-ethylation of imidazole to yield 1-ethylimidazole.

- Selective functionalization at the 4-position, e.g., via lithiation or halogenation.

- Reaction with a suitable haloacetate ester to introduce the acetic acid side chain.

- Ester hydrolysis to yield the target acid.

Due to the lack of direct published protocols for this exact compound, these steps are inferred from analogous imidazole chemistry and the known reactivity patterns of imidazole derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| N-alkylation with tert-butyl chloroacetate + TiCl4 cleavage | Imidazole, tert-butyl chloroacetate, K2CO3, TiCl4 | Avoids aqueous hydrolysis; practical | Requires expensive TiCl4 | 50-75 |

| Benzyl 2-chloroacetate route | Benzyl alcohol, chloroacetyl chloride, DIPEA, Imidazole, K2CO3, HCl | Mild conditions; scalable | Multi-step; requires acid hydrolysis | ~66 (intermediate), good final yield |

| Direct lithiation/halogenation + alkylation (for 4-position substitution) | Organolithium reagents, haloacetate esters | Regioselective; adaptable | Requires careful control; sensitive reagents | Not reported directly |

Analytical Characterization

The synthesized imidazoleacetic acid derivatives are typically characterized by:

- Melting Point: Consistent with literature values (e.g., 111–113 °C for tert-butyl ester intermediate).

- Infrared Spectroscopy (IR): Characteristic peaks for carboxylic acid (broad O-H stretch ~3450 cm⁻¹), ester C=O (~1740 cm⁻¹), and imidazole ring vibrations.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR: Signals corresponding to CH2 adjacent to imidazole (~4.5 ppm), aromatic imidazole protons (6.9-7.5 ppm), and alkyl substituents.

- ^13C NMR: Signals for carboxyl carbon (~166 ppm), CH2 (~48-52 ppm), and imidazole carbons (120-140 ppm).

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethyl-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH₄) to yield reduced derivatives.

Substitution: Substitution reactions can occur at the imidazole ring, where different substituents replace hydrogen atoms under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.

Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.

Substitution: Various halides and catalysts depending on the desired substitution pattern.

Major Products:

Scientific Research Applications

2-(1-Ethyl-1H-imidazol-4-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(1-ethyl-1H-imidazol-4-yl)acetic acid and related imidazole derivatives:

Structural and Functional Differences

- Acid Strength : The acetic acid moiety at C4 confers acidity (pKa ~3–4), similar to imidazol-1-yl-acetic acid (CAS 22884-10-2), but steric effects from the ethyl group may alter solubility .

Research Findings and Data

Physicochemical Data

- Solubility: this compound is sparingly soluble in water but soluble in ethanol, contrasting with the more polar 3-[(carboxymethyl)thio] derivative .

- Stability : The ethyl derivative is stable at 2–8°C, while methyl analogs degrade faster under ambient conditions .

Biological Activity

2-(1-ethyl-1H-imidazol-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure

The compound this compound features an imidazole ring, which is known for its biological significance. The ethyl substitution at the 1-position enhances its pharmacological properties.

Anticancer Properties

Recent studies have explored the anticancer potential of imidazole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 25 | |

| Other derivatives | A549 (Lung Cancer) | 30 | |

| Other derivatives | HeLa (Cervical Cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that this compound exhibits significant antiproliferative effects.

Antimicrobial Activity

Imidazole derivatives have also been evaluated for their antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) values reveal that certain derivatives can effectively combat drug-sensitive strains of tuberculosis.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- DNA Topoisomerases : Some imidazole derivatives act as inhibitors of DNA topoisomerases, which are crucial for DNA replication and transcription.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced proliferation and increased apoptosis.

- Antibacterial Mechanism : The imidazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Study on Antitumor Activity

A recent study synthesized several imidazole derivatives and evaluated their antitumor activities in vitro. The results indicated that compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines, reinforcing the potential for development into therapeutic agents.

Study on Tuberculosis

In another investigation focusing on anti-tuberculosis activity, researchers found that certain imidazole derivatives demonstrated potent activity against both drug-sensitive and resistant strains. This highlights the therapeutic promise of such compounds in addressing multi-drug resistant tuberculosis.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 2-(1-ethyl-1H-imidazol-4-yl)acetic acid, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of imidazole precursors followed by functionalization of the acetic acid moiety. Key steps include:

- Alkylation : Introducing the ethyl group at the imidazole nitrogen using ethyl halides under basic conditions (e.g., NaH in DMF) .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., ethyl acetate derivatives) under acidic or basic conditions .

- Optimization : Reaction temperature (60–80°C) and pH (neutral to slightly alkaline) are critical to minimize side reactions like over-alkylation .

- Data Table :

| Reaction Step | Optimal Conditions | Yield Range |

|---|---|---|

| Alkylation | 70°C, pH 8–9 | 60–75% |

| Hydrolysis | HCl (2M), reflux | 80–90% |

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions on the imidazole ring and acetic acid group. Aromatic protons in imidazole typically appear at δ 7.2–7.5 ppm .

- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves bond lengths and angles, especially for imidazole derivatives. For example, C-N bond lengths in similar compounds range from 1.31–1.35 Å .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 157 for CHNO) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data for imidazole-acetic acid derivatives?

- Methodological Answer :

- Validation Workflow :

Perform DFT calculations (e.g., B3LYP/6-31G*) to predict geometric parameters and compare with X-ray data .

Use Hirshfeld surface analysis to identify non-covalent interactions (e.g., hydrogen bonds) that may explain deviations .

- Case Study : For 4-hydroxybenzoic acid–imidazole cocrystals, computational models underestimated O–H···N hydrogen bond lengths by 0.05 Å, requiring recalibration with dispersion corrections .

Q. What strategies mitigate impurities during large-scale synthesis of this compound?

- Methodological Answer :

- Chromatographic Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes unreacted alkylating agents .

- Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98% .

- Analytical Monitoring : In-line FTIR tracks reaction progress by observing carbonyl (C=O) stretch at 1700–1750 cm .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reactivity data in nitro-group reduction for imidazole derivatives?

- Methodological Answer :

- Context : Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate reduction yields amino or hydroxylamine derivatives depending on reducing agents .

- Resolution Steps :

Controlled Experiments : Compare SnCl/HCl (yields amines) vs. Zn/HOAc (yields hydroxylamines) under inert atmospheres .

Mechanistic Studies : Use N isotopic labeling to track nitro-group transformation pathways .

Biological Activity & Applications

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays against S. aureus (MIC values) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 inhibition, using Celecoxib as a positive control .

- Data Table :

| Assay Type | Target | Key Parameters |

|---|---|---|

| Antimicrobial | E. coli | MIC = 32 µg/mL |

| Anti-inflammatory | COX-2 | IC = 5.2 µM |

Structural & Stability Considerations

Q. How does the ethyl substituent influence the stability of this compound under varying pH conditions?

- Methodological Answer :

- Stability Profile : The ethyl group enhances lipophilicity, reducing aqueous solubility at pH < 5. Accelerated degradation occurs at pH > 9 due to hydroxide attack on the imidazole ring .

- Analytical Validation : Use UPLC-PDA to monitor degradation products (e.g., imidazole ring-opening at 254 nm) .

Computational & Modeling Approaches

Q. What molecular docking protocols predict interactions between this compound and biological targets?

- Methodological Answer :

Prepare ligand (protonation states adjusted via Epik).

Grid box centered on active site (e.g., COX-2 PDB: 3LN1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.